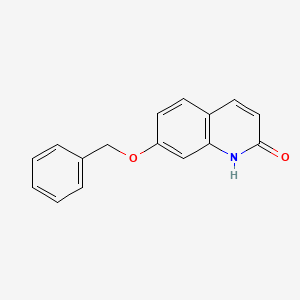![molecular formula C25H50NO7P B15062049 tert-butyl N-[(E,2S,3R)-1-dimethoxyphosphoryloxy-3-hydroxyoctadec-4-en-2-yl]carbamate CAS No. 312933-38-3](/img/structure/B15062049.png)
tert-butyl N-[(E,2S,3R)-1-dimethoxyphosphoryloxy-3-hydroxyoctadec-4-en-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(E,2S,3R)-1-dimethoxyphosphoryloxy-3-hydroxyoctadec-4-en-2-yl]carbamate: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a phosphoryloxy group, making it a valuable molecule for synthetic and analytical purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(E,2S,3R)-1-dimethoxyphosphoryloxy-3-hydroxyoctadec-4-en-2-yl]carbamate typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. One common method involves the reaction of tert-butyl carbamate with a suitable phosphoryloxy precursor under controlled conditions. The reaction is often carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[(E,2S,3R)-1-dimethoxyphosphoryloxy-3-hydroxyoctadec-4-en-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphoryloxy group can be reduced to form simpler phosphine derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution can produce a variety of carbamate derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[(E,2S,3R)-1-dimethoxyphosphoryloxy-3-hydroxyoctadec-4-en-2-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its phosphoryloxy group can mimic natural substrates, allowing researchers to investigate the activity of phosphatases and kinases .
Medicine: In medicine, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release active pharmaceutical ingredients, enhancing drug delivery and efficacy .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(E,2S,3R)-1-dimethoxyphosphoryloxy-3-hydroxyoctadec-4-en-2-yl]carbamate involves its interaction with specific molecular targets. The phosphoryloxy group can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler analog with similar reactivity but lacking the phosphoryloxy group.
tert-Butyl [(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate: A compound with a similar carbamate structure but different functional groups.
tert-Butyl substituted hetero-donor TADF compounds: These compounds share the tert-butyl group but are used in different applications, such as organic electronics.
Uniqueness: The uniqueness of tert-butyl N-[(E,2S,3R)-1-dimethoxyphosphoryloxy-3-hydroxyoctadec-4-en-2-yl]carbamate lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the carbamate and phosphoryloxy groups allows for diverse reactivity and applications, making it a valuable compound in various fields of research .
Propiedades
Número CAS |
312933-38-3 |
|---|---|
Fórmula molecular |
C25H50NO7P |
Peso molecular |
507.6 g/mol |
Nombre IUPAC |
tert-butyl N-[(E,2S,3R)-1-dimethoxyphosphoryloxy-3-hydroxyoctadec-4-en-2-yl]carbamate |
InChI |
InChI=1S/C25H50NO7P/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(27)22(21-32-34(29,30-5)31-6)26-24(28)33-25(2,3)4/h19-20,22-23,27H,7-18,21H2,1-6H3,(H,26,28)/b20-19+/t22-,23+/m0/s1 |
Clave InChI |
UNHCRUUSQYEQOY-DWVLVAQTSA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(OC)OC)NC(=O)OC(C)(C)C)O |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(COP(=O)(OC)OC)NC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


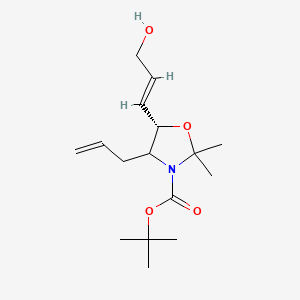
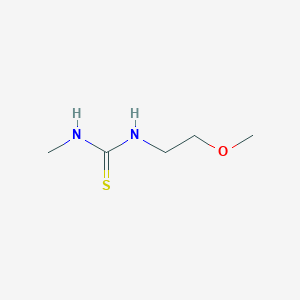
![(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-6-sulfamoyl-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide](/img/structure/B15061978.png)
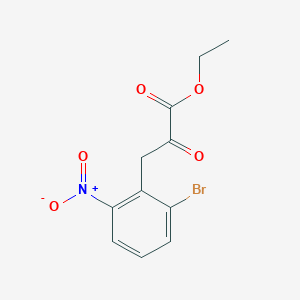
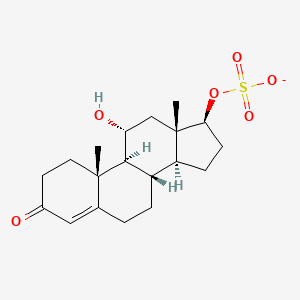
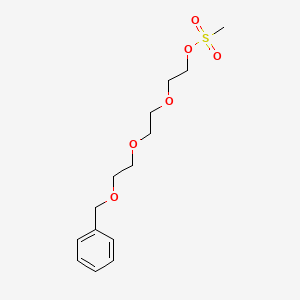
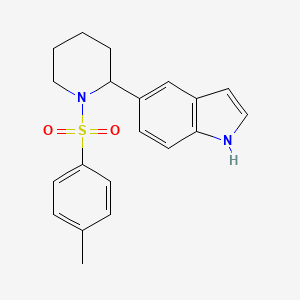
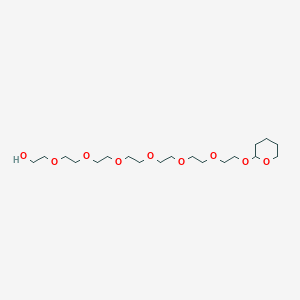
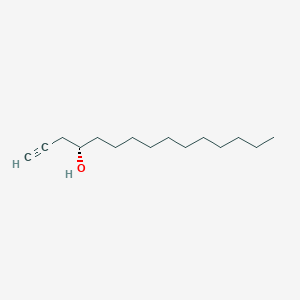
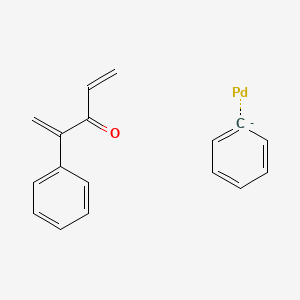
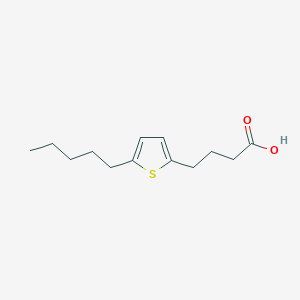
![4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15062031.png)
![(1R,10R,11R,15R)-13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one](/img/structure/B15062036.png)
